4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and two methyl groups at the 3 and 5 positions. Its molecular formula is C8H13IN2, and it has a molecular weight of 264.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method is the reaction of 3,5-dimethyl-1-isopropylpyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common for pyrazoles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-isopropyl-3,5-dimethyl-1H-pyrazole .
Scientific Research Applications
4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-isopropyl-1H-pyrazole: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar structure but lacks the isopropyl group at the 1-position.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of the isopropyl group.
Uniqueness
4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the isopropyl and methyl groups, along with the iodine atom, provides distinct steric and electronic properties that can be advantageous in various applications .
Properties
Molecular Formula |
C8H13IN2 |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4-iodo-3,5-dimethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13IN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3 |
InChI Key |
YCFPJYBILAWSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)I |
Origin of Product |
United States |
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